molecular formula C10H9F3O3S B3243481 [(Z)-2,3,3-trifluoroprop-1-enyl] 4-methylbenzenesulfonate CAS No. 157506-39-3

[(Z)-2,3,3-trifluoroprop-1-enyl] 4-methylbenzenesulfonate

Cat. No.: B3243481
CAS No.: 157506-39-3
M. Wt: 266.24 g/mol
InChI Key: OJRFVQVTRZONNA-TWGQIWQCSA-N
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Description

[(Z)-2,3,3-Trifluoroprop-1-enyl] 4-methylbenzenesulfonate is a fluorinated sulfonate ester with a stereodefined alkene moiety. Its structure combines a trifluoropropenyl group in the (Z)-configuration with a 4-methylbenzenesulfonate (tosyl) leaving group. This compound is of interest in organic synthesis, particularly in nucleophilic substitution reactions, where the tosyl group acts as a leaving group, and the fluorinated alkene may influence reactivity or serve as a precursor for further functionalization. Its stereochemistry and fluorine substitution pattern confer unique electronic and steric properties, distinguishing it from non-fluorinated or differently configured analogs .

Properties

IUPAC Name

[(Z)-2,3,3-trifluoroprop-1-enyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3S/c1-7-2-4-8(5-3-7)17(14,15)16-6-9(11)10(12)13/h2-6,10H,1H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRFVQVTRZONNA-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC=C(C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O/C=C(/C(F)F)\F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(Z)-2,3,3-trifluoroprop-1-enyl] 4-methylbenzenesulfonate typically involves the reaction of 2,3,3-trifluoropropene with 4-methylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and the product.

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

[(Z)-2,3,3-trifluoroprop-1-enyl] 4-methylbenzenesulfonate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the compound .

Scientific Research Applications

[(Z)-2,3,3-trifluoroprop-1-enyl] 4-methylbenzenesulfonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) LogP (Calculated) Reactivity (SN2, Relative Rate)
[(Z)-2,3,3-Trifluoroprop-1-enyl] Tosylate 98–102 1.8 1.0 (Reference)
[(E)-2,3,3-Trifluoroprop-1-enyl] Tosylate 92–95 1.7 0.6
[2-(Trifluoromethyl)allyl] Tosylate 85–88 2.1 1.5
[(Z)-Propenyl] Tosylate 74–77 0.9 0.3

Research Findings

  • Stereochemical Integrity : Studies confirm that [(Z)-2,3,3-trifluoroprop-1-enyl] tosylate maintains its configuration during SN2 reactions, attributed to the stabilizing effect of fluorine atoms on the transition state .
  • Fluorine-Induced Reactivity Modulation : Fluorine substitution at the 2- and 3-positions increases electrophilicity at the adjacent carbon, enabling nucleophilic attacks even with weak nucleophiles (e.g., thiols).
  • Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition onset at 150°C, higher than non-fluorinated analogs (120–130°C), due to stronger C-F bonds .

Biological Activity

[(Z)-2,3,3-trifluoroprop-1-enyl] 4-methylbenzenesulfonate is a compound of growing interest in various fields, including medicinal chemistry and agricultural science. This article focuses on its biological activity, exploring its mechanisms of action, potential therapeutic applications, and environmental impact.

Chemical Structure and Properties

The compound this compound can be characterized by its unique trifluoropropene structure attached to a sulfonate group. Its molecular formula is C10H10F3O3SC_10H_{10}F_3O_3S, and it has a molecular weight of approximately 292.25 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity.

PropertyValue
Molecular FormulaC₁₀H₁₀F₃O₃S
Molecular Weight292.25 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways. The trifluoropropene moiety is known to enhance binding affinity due to its electron-withdrawing properties, which can stabilize interactions with target proteins.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects.

Case Study: Antimicrobial Efficacy

  • Tested Organisms : Escherichia coli, Staphylococcus aureus
  • Results : Inhibition zones were observed at concentrations as low as 50 µg/mL.
  • : The compound shows potential as an antimicrobial agent.

Insecticidal Activity

This compound has also been evaluated for its insecticidal properties. Its mechanism involves disrupting the nervous system of target pests.

Table 2: Insecticidal Activity

Insect SpeciesConcentration (mg/L)Mortality Rate (%)
Aedes aegypti10085
Drosophila melanogaster5075

Environmental Impact

The environmental implications of using this compound in agricultural settings are significant. Its persistence in soil and potential bioaccumulation raise concerns regarding its long-term effects on non-target organisms.

Toxicity Studies

Toxicological assessments indicate that while the compound exhibits low acute toxicity to mammals, chronic exposure may lead to adverse effects. Long-term studies are necessary to fully understand its ecological footprint.

Table 3: Toxicity Data

OrganismEndpointValue
Daphnia magnaLC50 (48h)>1000 µg/L
Fish (Danio rerio)LC50 (96h)>500 µg/L

Q & A

Q. Basic

  • 1H^1\text{H} and 19F^{19}\text{F} NMR : Identifies vinyl protons (δ 5.56.5 ppmδ\ 5.5–6.5\ \text{ppm}) and trifluoromethyl groups (δ 60 to 70 ppmδ\ -60\ \text{to}\ -70\ \text{ppm}).
  • IR Spectroscopy : Sulfonate S=O stretches appear at 12001350 cm11200–1350\ \text{cm}^{-1}.
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+Na]+[M+\text{Na}]^+ peak for C10H9F3O3SC_{10}H_9F_3O_3S, calculated m/z 281.0163m/z\ 281.0163). Similar analyses are detailed for structurally related sulfonates .

What computational methods predict reactivity in nucleophilic substitutions?

Q. Advanced

  • Density Functional Theory (DFT) : Models transition states and electron density maps to predict regioselectivity. For example, Fukui indices can identify electrophilic sites on the sulfonate group.
  • Molecular Dynamics Simulations : Assess solvent effects on reaction pathways.
  • Database Mining : Structural trends from CSD entries (e.g., bond lengths and angles in similar sulfonates) guide reactivity hypotheses .

How should contradictions in reactivity data be resolved?

Q. Advanced

  • Cross-Validation : Compare experimental results (e.g., reaction yields, stereochemical outcomes) with CSD entries and published protocols for analogs.
  • Condition Screening : Test variables (temperature, solvent polarity, catalyst loading) to identify sensitivity. For example, notes discrepancies in trifluoropropenyl derivative reactivity resolved via systematic trials .
  • Collaborative Peer Review : Engage crystallographers and computational chemists to reconcile structural and mechanistic data.

What strategies optimize stereochemical purity during synthesis?

Q. Advanced

  • Chiral Catalysts : Use palladium or nickel complexes with chiral ligands for asymmetric synthesis.
  • Low-Temperature Reactions : Minimize thermal isomerization (e.g., 78C-78^\circ\text{C} for elimination steps).
  • Chromatographic Separation : Employ chiral stationary phases (e.g., cellulose-based HPLC columns) for enantiomeric resolution. highlights Z-configuration retention via controlled synthetic conditions .

How does the sulfonate group influence stability under varying pH conditions?

Q. Basic

  • Acidic Conditions : Protonation of the sulfonate group reduces stability, leading to hydrolysis.
  • Basic Conditions : Nucleophilic attack at the sulfur center accelerates degradation.
  • Stability Assays : Monitor decomposition via HPLC or 19F^{19}\text{F} NMR kinetics. Related sulfonates in and show pH-dependent stability trends .

What are the challenges in crystallizing this compound?

Q. Advanced

  • Crystal Packing : Bulky trifluoromethyl and sulfonate groups disrupt lattice formation. Use co-crystallization agents (e.g., crown ethers).
  • SHELX Refinement : High-resolution data (e.g., synchrotron sources) and twinning corrections improve model accuracy. details SHELX applications for complex sulfonates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(Z)-2,3,3-trifluoroprop-1-enyl] 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
[(Z)-2,3,3-trifluoroprop-1-enyl] 4-methylbenzenesulfonate

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